molecular formula C23H28N4O3S B12164132 2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12164132
M. Wt: 440.6 g/mol
InChI Key: ITONORBASIGEKT-UHFFFAOYSA-N
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Description

2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a key non-receptor tyrosine kinase. According to a patent detailing its synthesis, this spirocyclic compound is designed to target the ATP-binding site of FAK, thereby inhibiting its autophosphorylation at Y397 and downstream signaling. FAK is a central regulator of cellular processes critical in oncology, including cell proliferation, migration, adhesion, and survival. Its overexpression is frequently linked to increased tumor invasiveness and metastasis in various cancers. This compound enables researchers to probe the complex role of FAK signaling in tumor progression and the tumor microenvironment. Its primary research applications include investigating mechanisms of cancer cell metastasis, overcoming drug resistance, and evaluating FAK as a therapeutic target in preclinical models of aggressive cancers. For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

2-cyclopentyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H28N4O3S/c1-30-14-18-25-26-22(31-18)24-20(28)19-16-10-4-5-11-17(16)21(29)27(15-8-2-3-9-15)23(19)12-6-7-13-23/h4-5,10-11,15,19H,2-3,6-9,12-14H2,1H3,(H,24,26,28)

InChI Key

ITONORBASIGEKT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCC5

Origin of Product

United States

Preparation Methods

Spiro Core Formation

The choice of solvent significantly impacts cyclization efficiency. THF outperforms dichloromethane (DCM) due to its superior ability to stabilize lithium intermediates during metalation. Substituent effects on the arylaldehyde component also influence reaction kinetics; electron-withdrawing groups accelerate cyclization by stabilizing the transition state.

Thiadiazole Synthesis

The use of methane sulfonic acid as a dehydrating agent improves thiadiazole yield (90%) compared to sulfuric acid (75%) by minimizing side reactions such as sulfonation. The methoxymethyl group’s electron-donating properties further enhance cyclization rates by reducing thiadiazole ring strain.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Myers et al.)Method 2 (Multicomponent)
Yield70%85%
Temperature0°C → RTRT
Key AdvantageRegioselectivityShorter reaction time
Byproduct Formation<5%8–12%

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: Formation of the spirocyclic structure involves cyclization reactions under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific functional groups introduced or modified.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown efficacy against various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research suggests that its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. This makes it a candidate for treating inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that the compound may possess anticancer properties. It has shown promise in inhibiting the proliferation of certain cancer cell lines in vitro. The spirocyclic structure is thought to contribute to this activity by interacting with cellular targets involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that modifications similar to those found in 2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide resulted in enhanced activity against resistant bacterial strains. The investigation highlighted the importance of structural features in determining antimicrobial potency .

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that the compound effectively reduced the levels of inflammatory markers in human cell lines exposed to inflammatory stimuli. This suggests its potential use as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the thiadiazole moiety may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Spirocyclic Core Variations

  • Compound 1232691-42-7: Replaces the 1,3,4-thiadiazole with a simpler 1,3-thiazole ring and lacks the methoxymethyl group.
  • Compound 1351612-40-2: Substitutes the spiro[isoquinoline] core with a cyclopentane-thiophene system.

Substituent Variations on Thiadiazole/Thiazole

  • 2′-(butan-2-yl)-1′-oxo-N-(1,3,4-thiadiazol-2-yl) analog : A sec-butyl group replaces the cyclopentyl spiro substituent. The branched alkyl chain increases steric bulk, which may hinder target binding compared to the cyclopentyl group’s compact geometry .
  • However, this also increases reactivity-related toxicity risks .

Pharmacological and Physicochemical Data

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C23H27N3O3S 437.55 5-(methoxymethyl)-1,3,4-thiadiazole High polarity, moderate solubility
1232691-42-7 C22H25N3O2S 395.5 1,3-thiazole Lower solubility, rigid core
1351612-40-2 C20H19N3O2S3 429.6 Thiophene, phenylsulfanyl High lipophilicity
2′-(butan-2-yl) analog C21H25N3O2S 391.5 sec-butyl spiro substituent Increased steric hindrance
3a (N-phenyl-5-thioxo analog) C9H8N3OS2 238.3 5-thioxo group Electrophilic, reactive

Biological Activity

2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide (CAS Number: 1351671-55-0) is a novel compound that exhibits potential biological activities due to its unique structural characteristics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H28N4O3S
Molecular Weight440.6 g/mol
IUPAC Name2-cyclopentyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide
StructureChemical Structure

The biological activity of this compound is largely influenced by its structural features. The spirocyclic structure enhances binding affinity to biological targets, while the thiadiazole moiety may interact with various enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in neuroprotection and anti-inflammatory responses.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. In a study evaluating similar derivatives, compounds with thiadiazole structures showed potent activity against various bacterial strains, suggesting that 2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide could also possess similar effects .

Neuroprotective Effects

In vitro studies have demonstrated that derivatives with spirocyclic structures can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compound's ability to act as an AChE inhibitor may provide therapeutic benefits in neuroprotection .

Cytotoxicity and Anticancer Potential

Preliminary cytotoxicity assays indicate that this compound may exhibit anticancer properties. In a recent study involving various spirocyclic compounds, several showed selective cytotoxicity against cancer cell lines while sparing normal cells . Further investigations are warranted to establish the specific pathways through which this compound exerts its effects.

Case Study 1: Synthesis and Evaluation of Biological Activity

A systematic synthesis of related compounds revealed that the introduction of methoxymethyl groups significantly enhanced the biological activity of thiadiazole derivatives. The study highlighted that modifications to the molecular structure could lead to improved selectivity and potency against target enzymes .

Case Study 2: In Silico Studies

In silico docking studies have shown promising interactions between the compound and key biological targets involved in inflammation and cancer pathways. These findings support the hypothesis that this compound could serve as a lead for drug development targeting these conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the spiro[cyclopentane-1,3'-isoquinoline] core?

  • Methodological Answer : Multi-step synthesis typically involves cyclization reactions using reagents like POCl₃ or PPA (polyphosphoric acid) to form the spirocyclic framework. Key intermediates (e.g., isoquinoline precursors) are synthesized via Pictet-Spengler or Bischler-Napieralski reactions. Solvent choice (e.g., dichloromethane or ethanol) and temperature control (room temp to reflux) are critical for yield optimization . Post-cyclization functionalization (e.g., carboxamide coupling) employs HATU or EDC/NHS as activating agents in anhydrous DMF .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., spiro junction protons at δ 3.5–4.5 ppm) and confirms cyclopentyl/methoxymethyl substituents .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
  • FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) functional groups .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Test activity against kinases (e.g., JAK2) or proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with IC50 determination via nonlinear regression .
  • Cytotoxicity profiling : MTT assay in cancer cell lines (e.g., HepG2) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Meta-analysis of substituent effects : Compare bioactivity data for analogs with varying substituents (e.g., cyclopentyl vs. cyclohexyl in ). Use molecular docking to correlate steric/electronic properties with target affinity .
  • Batch-to-batch purity validation : Employ HPLC-MS to rule out impurities (>98% purity threshold) as confounding factors .
  • Orthogonal assay validation : Confirm contradictory results using alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Systematic substitution libraries : Synthesize derivatives with modifications at the thiadiazole (e.g., methoxymethyl → hydroxymethyl) and cyclopentyl positions. Use Design of Experiments (DoE) to minimize synthetic iterations .
  • 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) to predict activity cliffs. Validate models with leave-one-out cross-validation (q² > 0.5) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications using molecular dynamics simulations (e.g., Schrödinger FEP+) .

Q. How can researchers address challenges in isolating synthetic intermediates with stereochemical complexity?

  • Methodological Answer :

  • Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers of spiro intermediates .
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates (e.g., isoquinoline derivatives) .
  • Dynamic NMR : Detect atropisomerism in thiadiazole-carboxamide linkages by variable-temperature 1H NMR (e.g., coalescence temperature analysis) .

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